pKa Shift: Altered Ionization and Solubility Profile
The presence of the 5-fluoro substituent in 3-amino-5-fluoropyridine-2-carboxylic acid significantly alters its acidity relative to the non-fluorinated analog. The predicted pKa of the target compound is 4.32, compared to a predicted pKa of 1.32 for 3-amino-2-pyridinecarboxylic acid . This three-unit difference in pKa indicates the fluorinated derivative will be predominantly unionized at physiological pH ranges, potentially enhancing passive membrane permeability and altering its solubility profile compared to the more acidic, non-fluorinated analog.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.32 ± 0.10 (Predicted) |
| Comparator Or Baseline | 3-Amino-2-pyridinecarboxylic acid: 1.32 ± 0.50 (Predicted) |
| Quantified Difference | ΔpKa ≈ +3.0 |
| Conditions | Predicted values from computational models (ACD/Labs or similar). |
Why This Matters
A higher pKa value directly influences the compound's ionization state in aqueous buffers and biological media, which is a critical parameter for solubility assays, formulation development, and predicting passive cellular permeability.
